DY131

Descripción

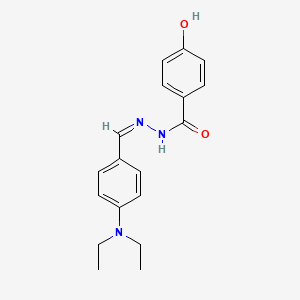

Structural Classification of DY131 as a Hydrazone Derivative

This compound is chemically classified as a hydrazone derivative. researchgate.netresearchgate.net Hydrazones are a class of organic compounds characterized by the general structure R1R2C=NNR3R4, where a carbon-nitrogen double bond (C=N) is linked to a nitrogen atom bonded to other groups. naturalspublishing.com This functional group arises from the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. naturalspublishing.comontosight.ai The specific structure of this compound is N'-{(1E)-[4-(diethylamino)phenyl]methylene}-4-hydroxybenzohydrazide. researchgate.netctdbase.org This structure features a hydrazone linkage connecting a 4-(diethylamino)phenyl moiety and a 4-hydroxybenzoyl group. researchgate.netresearchgate.net

Propiedades

Fórmula molecular |

C18H21N3O2 |

|---|---|

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |

Clave InChI |

WLKOCYWYAWBGKY-UYRXBGFRSA-N |

SMILES isomérico |

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |

Pictogramas |

Irritant |

Sinónimos |

DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |

Origen del producto |

United States |

Dy131 As a Selective Errγ Agonist

Chemical Structure and Properties of this compound

This compound possesses a distinct chemical structure that contributes to its interaction with ERR receptors. Its molecular formula is C18H21N3O2, and its molecular weight is approximately 311.385 g/mol . fishersci.at

| Property | Value | Source |

|---|---|---|

| CAS Number | 95167-41-2 | fishersci.atguidetoimmunopharmacology.org |

| Molecular Formula | C18H21N3O2 | fishersci.at |

| Molecular Weight | 311.385 g/mol | fishersci.at |

| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | fishersci.atnih.gov |

| PubChem CID | 5497124 | fishersci.atnih.govguidetoimmunopharmacology.orgnih.govctdbase.org |

The specific arrangement of atoms and functional groups within the this compound molecule is critical for its ability to bind to and activate ERR receptors, particularly ERRγ.

Selectivity Profile of this compound for ERR Subtypes

Research has demonstrated that this compound acts as a selective agonist for ERRβ and ERRγ. selleckchem.com Importantly, it exhibits minimal or no significant activity at ERRα, as well as the classical estrogen receptors, ERα and ERβ, at concentrations up to 30 µM. selleckchem.com This selectivity profile makes this compound a valuable tool for specifically investigating the functions of ERRβ and ERRγ, and especially ERRγ at lower concentrations where it shows preferential selectivity. selleckchem.com

| Receptor Subtype | Activity with this compound | Source |

|---|---|---|

| ERRα | Minimal/Inactive at up to 30 µM | selleckchem.com |

| ERRβ | Agonist (EC50 range = 130 - 698 nM) | |

| ERRγ | Agonist (Selective, preferential at lower concentrations) | selleckchem.com |

| ERα | Minimal/Inactive at up to 30 µM | selleckchem.com |

| ERβ | Minimal/Inactive at up to 30 µM | selleckchem.com |

The EC50 values for ERRβ agonism have been reported in the range of 130 - 698 nM in in vitro studies.

Agonistic Activity at ERRβ and ERRγ

Research Findings on this compound-Mediated ERRγ Activation

Studies utilizing this compound have provided insights into the roles of ERRγ in various biological contexts. As an ERRγ agonist, this compound enhances the transcriptional activity of ERRγ. portlandpress.comnih.gov

Effects of this compound on Cellular Processes Modulated by ERRγ

This compound has been shown to influence several cellular processes that are known to be modulated by ERRγ:

Cell Proliferation: this compound has demonstrated the ability to suppress the growth and proliferation of certain cancer cells, including prostate, esophagus, gastric, and some breast cancer cell lines. dtic.milmedchemexpress.com Conversely, it has been reported to increase cell proliferation in specific glioma cell lines (T98G and U87MG) with EC50 values in the low nanomolar range.

Mitochondrial Function and Metabolism: Consistent with the role of ERRγ in regulating mitochondrial biogenesis and energy metabolism, this compound has been shown to attenuate mitochondrial dysfunction and metabolic disorders in models of acute kidney injury (AKI). portlandpress.com It promotes the expression of mitochondrial transcriptional factor A (TFAM), a target gene of ERRγ, which is crucial for mitochondrial protection. portlandpress.com

Oxidative Stress and Inflammation: Research indicates that this compound can ameliorate oxidative stress and reduce inflammation. In a mouse model of acute liver injury induced by lipopolysaccharide (LPS), this compound pretreatment reduced oxidative stress markers and inflammatory cytokines. frontiersin.orgnih.govbohrium.com Transcriptomics analysis in this model suggested that this compound suppresses the TNF signaling pathway and improves disrupted metabolism. bohrium.com

Apoptosis: this compound has been shown to protect against apoptosis in certain contexts. In the LPS-induced acute liver injury model, this compound attenuated hepatocytic apoptosis. nih.govbohrium.com

In Vivo Studies and Observed Outcomes

In vivo studies using this compound have provided evidence of its physiological effects mediated through ERRγ activation:

Acute Liver Injury: In a mouse model of LPS-induced acute liver injury, pretreatment with this compound ameliorated liver damage, reduced liver enzyme levels (ALT, AST, and LDH), improved liver morphology, and attenuated oxidative stress, inflammation, and apoptosis. nih.govbohrium.com

Acute Kidney Injury: In various murine models of AKI, this compound administration enhanced the transcriptional activity of ERRγ and ameliorated kidney injury. portlandpress.com It attenuated mitochondrial dysfunction in renal tubular cells and metabolic disorders in the kidneys, promoting TFAM expression. portlandpress.com

Prostate Cancer: Studies in prostate cancer cell lines and mouse models have indicated that ERRγ can function as a tumor suppressor, and the ERRβ/γ agonist this compound enhanced ERRγ-induced growth inhibition in prostate cancer cells. researchgate.netdtic.milmedchemexpress.com

These findings highlight the potential therapeutic relevance of targeting ERRγ with agonists like this compound in conditions involving metabolic dysfunction, oxidative stress, inflammation, and certain cancers. portlandpress.comresearchgate.netbohrium.com

Potential Mechanisms of Action Beyond Direct ERRγ Agonism

While primarily recognized as an ERRγ agonist, some research suggests that this compound may also exert effects through other mechanisms. For instance, this compound has been reported to inhibit Smoothened (Smo) signaling, a key component of the Hedgehog pathway. medchemexpress.com It inhibits Shh-induced accumulation of Smo and Gli transcription activity. medchemexpress.com This suggests that some of the observed cellular effects of this compound, particularly in contexts where Hedgehog signaling is active, might involve mechanisms independent of or in addition to ERRγ activation. medchemexpress.com Further research is needed to fully delineate the extent and implications of these potential off-target effects.

Historical Context and Initial Identification of this compound as an ERR Ligand

The identification of small molecule agonists for orphan nuclear receptors like ERRs is crucial for elucidating their biological functions and exploring their therapeutic potential. In the pursuit of selective agonist ligands for the estrogen-related receptors ERRβ and ERRγ, a series of phenolic acyl hydrazones were synthesized and evaluated. nih.gov This research led to the identification of Compound 3, later known as this compound. nih.gov

This compound, chemically identified as N'-{(1E)-[4-(diethylamino)phenyl]methylene}-4-hydroxybenzohydrazide, was demonstrated to effectively and selectively activate ERRβ and ERRγ. nih.gov Crucially, initial studies showed that this compound had minimal activity on the structurally related receptor ERRα, as well as on the classical estrogen receptors ERα and ERβ, at concentrations up to 30 μM. nih.govbocsci.comfishersci.at This selectivity highlighted this compound as a valuable pharmacological tool for specifically investigating the biological activities mediated by ERRβ and ERRγ. nih.gov

The initial identification and characterization of this compound as a selective ERRβ/γ agonist were reported in 2005. nih.gov This work defined a convenient synthesis for this novel compound and established its ability to activate human ERRβ and ERRγ in cell-based reporter assays, mimicking the activity of the protein ligand PGC-1α. nih.govbocsci.com Further research utilizing this compound has since contributed significantly to understanding the roles of ERRβ and ERRγ in various biological contexts, including prostate cancer, liver injury, and kidney injury. aacrjournals.orgresearchgate.netbohrium.comdntb.gov.ua

Mechanistic Insights into Dy131's Cellular and Molecular Actions

Estrogen-Related Receptor γ (ERRγ) Agonism and Transcriptional Regulation by DY131

This compound functions as an agonist for ERRγ, a member of the orphan nuclear receptor family. medchemexpress.comfishersci.atchemsrc.comfrontiersin.org ERRγ is known to play significant roles in regulating metabolic processes, mitochondrial biosynthesis, and energy metabolism, and its activity is often ligand-independent. portlandpress.comnih.govfrontiersin.orgaacrjournals.org

As an ERRγ agonist, this compound can induce and enhance the transcriptional activity of ERRγ. frontiersin.orgportlandpress.comnih.gov This activation leads to the regulation of ERRγ-mediated metabolism and other physiological and pathological processes. frontiersin.orgnih.gov Studies have shown that this compound can upregulate the expression of genes involved in various metabolic pathways. For instance, in the context of acute kidney injury, this compound enhanced ERRγ-mediated expression of mitochondrial transcriptional factor A (TFAM), a target gene of ERRγ, which is involved in protecting mitochondria. portlandpress.comnih.gov In liver injury models, this compound reversed the dysregulation of pathways associated with inflammation and metabolism that were altered by LPS treatment. frontiersin.orgbohrium.comnih.gov This includes the upregulation of antioxidant enzymes like SOD1, SOD2, and SOD3, contributing to the amelioration of oxidative stress. frontiersin.orgnih.gov

ERRγ possesses a ligand-binding domain (LBD) that can adopt a transcriptionally active conformation even without a bound ligand. aacrjournals.org While ERRγ is considered an orphan receptor with no identified physiological ligands, synthetic agonists like this compound and GSK4716 bind within the pocket of the LBD. frontiersin.orgresearchgate.net The interaction of ligands with the ERRγ LBD can stabilize the transcriptionally active form of the receptor. nih.gov Although classical nuclear receptor activation often involves significant conformational changes, such as the re-localization of helix H12, studies suggest that the agonistic activity of some ERRγ ligands, including compounds with similar binding modes to this compound's analog GSK4716, might be primarily due to the stabilization of the LBD and rigidification of certain loop regions rather than substantial conformational changes. nih.gov GSK4716, for example, interacts with Asp328 and rearranges Arg316 and Glu275 in the LBD pocket. frontiersin.orgresearchgate.net this compound appears to bind in a similar pocket. researchgate.net

Activation of ERRγ-Mediated Gene Transcription

Interplay of this compound with Other Signaling Pathways

Beyond its primary activity on ERRγ, this compound has been observed to interact with other important cellular signaling pathways, highlighting its potential for pleiotropic effects.

This compound has been reported to exhibit off-target activity by directly inhibiting Hedgehog signaling through binding to Smoothened (Smo). medchemexpress.comoncotarget.comnih.gov This mechanism is similar to that of conventional Smo inhibitors like cyclopamine and vismodegib. oncotarget.comnih.gov Smoothened is a key protein in the Hedgehog signaling pathway, and its accumulation in the primary cilium is critical for signal transduction. nih.govcdc.govacs.org this compound has been shown to inhibit Sonic hedgehog-induced accumulation of Smo in the primary cilium with an IC50 of approximately 0.8 µM and inhibit Gli transcription activity with an IC50 of approximately 2 µM. medchemexpress.comnih.govacs.org this compound appears to inhibit Smo signaling through a common binding site shared by some previously identified Smo agonists and antagonists. nih.govcdc.govacs.org However, the inhibitory activity of this compound on Smo can be competed by high doses of Smo-binding agonists, and its effectiveness is impaired by a mutation in Smo (SmoM2) that generates a ligand-independent, oncogenic form of the protein. nih.govcdc.govacs.org

It is important to note the contextual specificity of this interaction. In some cellular contexts, such as certain breast cancer cell lines that lack Smoothened expression, the Hedgehog pathway inhibitory activity of this compound does not appear to be a primary contributor to its observed effects, such as inducing cell death. oncotarget.comnih.gov However, in other contexts, such as prostate cancer cells, exogenous ERRβsf can regulate Hedgehog target genes, suggesting a potential interplay between ERR signaling and the Hedgehog pathway. oncotarget.comnih.gov this compound has also been shown to modestly inhibit the activity of GLI1, a transcription factor in the Hedgehog pathway. oncotarget.comnih.gov Furthermore, research suggests that ERRβ, which is also activated by this compound, can modulate the Hedgehog signaling pathway, potentially by influencing the phosphorylation of Akt, a non-canonical activator of GLI1. researchgate.netresearchgate.net

Treatment with this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) cascade in various cell lines, including breast cancer cells. oncotarget.comnih.govselleckchem.com The p38 pathway is a critical component of cellular responses to stress stimuli and inflammation. mdpi.comnih.gov Activation of p38 by this compound appears to play a significant role in drug-induced cell death in breast cancer cells. oncotarget.comnih.gov While p38 activation is important for cell death, it may not be required for other effects of this compound, such as inducing G2/M cell cycle arrest. oncotarget.comnih.gov The activation of p38 by this compound could potentially lead to the phosphorylation of downstream targets, including histone H2AX and histone H3, which are involved in DNA damage response and chromatin structure, although this compound-induced changes in these histones might occur in the absence of a conventional DNA damage response. oncotarget.comnih.gov

The activation of ERRγ and the modulation of other pathways by this compound lead to a cascade of downstream signaling events that contribute to its biological effects. In the context of acute liver injury, transcriptomic analysis revealed that this compound treatment reversed the dysregulated pathways associated with inflammation and metabolism induced by LPS. frontiersin.orgbohrium.comnih.gov This included the suppression of the TNF signaling pathway and improvement of disrupted metabolic processes. frontiersin.orgbohrium.com this compound also attenuated oxidative stress by increasing the expression of antioxidant enzymes like SODs and reducing reactive oxygen species (ROS) levels. frontiersin.orgnih.gov Furthermore, this compound protected against hepatocytic apoptosis by suppressing the expression of pro-apoptotic markers like Bax and cleaved caspase-3. frontiersin.orgnih.gov

In acute kidney injury models, this compound's activation of the ERRγ-TFAM axis ameliorated mitochondrial dysfunction and metabolic disorders in renal tubular cells, ultimately improving renal tubular injury. portlandpress.comnih.gov In breast cancer cells, this compound-induced cell death involves the p38 stress kinase pathway and leads to apoptotic cell death characterized by fragmented DNA and PARP cleavage. oncotarget.comnih.gov this compound also influences cell cycle progression, inducing G1 and G2/M arrests in a cell line-dependent manner. oncotarget.comnih.gov Additionally, this compound treatment has been linked to mitotic spindle defects, including the appearance of monopolar and multipolar spindles. oncotarget.comnih.gov

The interplay between ERR signaling and other pathways modulated by this compound is complex and context-dependent. For example, while this compound can inhibit Hedgehog signaling by targeting Smoothened, this may not be the primary mechanism of action in all cell types. oncotarget.comnih.gov The ability of ERRβ to regulate Hedgehog target genes and the potential modulation of Akt phosphorylation by ERRβ in response to this compound suggest a more integrated signaling network. oncotarget.comnih.govresearchgate.netresearchgate.net Further detailed research is needed to fully clarify the intricate downstream signaling cascades influenced by this compound and the precise mechanisms of interaction between the different pathways it affects. frontiersin.orgportlandpress.combohrium.com

Activation of the p38 Stress Kinase Pathway in Response to this compound Treatment

Cellular Cycle Regulation and Mitotic Effects of this compound

This compound has been shown to exert significant effects on the cellular cycle, particularly in cancer cells. nih.govselleckchem.com Its influence on cell cycle progression is characterized by the induction of specific phase arrests and alterations in mitotic processes. nih.govresearchgate.net

Studies have demonstrated that this compound can induce a G2/M cell cycle arrest. nih.govselleckchem.comnih.govchemicalbook.com This effect has been observed in various cancer cell lines, including breast cancer cells. nih.govresearchgate.net The induction of G2/M arrest by this compound is facilitated by the ERRβ2 splice variant. nih.govselleckchem.comnih.govresearchgate.net While some cell lines may exhibit a bimodal cell cycle arrest involving both G1 and G2/M phases depending on the concentration, the G2/M arrest is a notable outcome of this compound treatment, particularly in certain cancer cell types like MDA-MB-231 breast cancer cells. nih.govresearchgate.net This arrest is accompanied by an increase in Ser10 phosphorylation of histone H3, a marker associated with chromatin condensation in prophase. researchgate.net

This compound treatment leads to defects in mitotic spindle formation and dynamics. arctomsci.comnih.govchemicalbook.comresearchgate.net Specifically, this compound can cause the appearance of multi- and monopolar spindles. arctomsci.comnih.gov This disruption of spindle integrity is likely a significant factor contributing to cell death in mitosis induced by this compound. nih.gov ERRβ2, which localizes to centrosomes, is implicated in these this compound-induced mitotic spindle defects. arctomsci.comnih.govresearchgate.net Furthermore, this compound has been shown to delay progression from prophase to anaphase. arctomsci.comnih.govselleckchem.comresearchgate.net

The ERRβ2 splice variant plays a crucial role in mediating this compound's effects on the cell cycle. nih.govselleckchem.comnih.govresearchgate.net Research indicates that ERRβ2 drives the arrest in the G2/M phase in response to this compound. nih.govnih.govresearchgate.net In cellular models, ERRβ splice variants, including ERRβsf (short form) and ERRβ2, differentially regulate cell cycle progression when exposed to this compound, with ERRβ2 specifically promoting the G2/M arrest. nih.govnih.govresearchgate.net The absence of ERRβ2 can reverse the this compound-induced G2/M arrest. nih.gov ERRβ2 is a cytosolic protein that also localizes to centrosomes, which is relevant to the observed mitotic spindle defects caused by this compound. arctomsci.comselleckchem.comnih.govresearchgate.net

Impact of this compound on Mitotic Spindle Integrity and Dynamics

This compound-Induced Programmed Cell Death Mechanisms

This compound has been shown to induce programmed cell death, characterized by specific molecular events. nih.govncats.io This cell death phenotype exhibits features of apoptosis. nih.govresearchgate.net

This compound induces apoptotic cell death, evidenced by indicators such as DNA fragmentation and PARP cleavage. nih.govresearchgate.nettandfonline.com DNA fragmentation, often measured by the presence of a subG1 DNA content, is a characteristic feature of apoptosis observed after exposure to this compound. researchgate.net Cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that occurs in response to this compound treatment. nih.govresearchgate.netbiorxiv.orgnih.govpromega.com PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases into characteristic fragments (e.g., 89-kDa) is a key event in the execution phase of apoptosis. nih.govpromega.comfrontiersin.org Studies have shown that this compound treatment leads to PARP cleavage in various cancer cell lines. nih.govresearchgate.net

The p38 stress kinase pathway is involved in the cell death caused by this compound. arctomsci.comnih.govncats.ioselleckchem.comresearchgate.netallgenbio.com this compound-induced cell death involves the activation of this pathway. arctomsci.comnih.govncats.io Pharmacological inhibition of p38 significantly reduces this compound-induced cell death, as indicated by a reduction in the subG1 cell population. nih.gov While p38 plays a key role in the cell death phenotype, it is not required for the G2/M cell cycle arrest induced by this compound. nih.gov The p38 MAPK pathway is a component of kinase cascades that transmit signals in response to stress, influencing various cellular outcomes including cell survival and death. mdpi.comatlasgeneticsoncology.org

Investigation of Dy131 in Pre-clinical Disease Models Mechanistic Focus

Mechanistic Studies of DY131 in Liver Injury Models

The liver plays a critical role in defending against circulating microbial pathogens, but excessive inflammation and altered metabolism can lead to liver injury, particularly in the context of sepsis bohrium.com. Estrogen-related receptor gamma (ERRγ) is an orphan receptor implicated in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses bohrium.comnih.gov. Studies have investigated the effect of this compound, a pharmacological agonist of ERRγ, on acute liver injury models.

Amelioration of Lipopolysaccharide (LPS)-Induced Acute Liver Injury by this compound

Pre-clinical studies using mouse models of LPS-induced acute liver injury have demonstrated that pretreatment with this compound can ameliorate liver damage. This amelioration is evidenced by reduced levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) bohrium.comnih.govfrontiersin.orgnih.gov. This compound treatment has also been shown to improve liver morphological damage and increase survival rates in these models bohrium.comnih.govfrontiersin.org.

Molecular Mechanisms Underlying this compound's Hepatoprotective Effects (e.g., suppression of oxidative stress, inflammation, and apoptosis)

The protective effects of this compound against LPS-induced acute liver injury are associated with its ability to suppress oxidative stress, inflammation, and apoptosis bohrium.comnih.govfrontiersin.orgnih.gov.

Suppression of Oxidative Stress: this compound may increase the expression of antioxidant enzymes and help clear reactive oxygen species (ROS) bohrium.com. LPS challenge leads to increased oxidative stress, indicated by elevated levels of markers like malondialdehyde (MDA) and decreased antioxidant defenses ekb.egdovepress.com. This compound treatment has been shown to attenuate this oxidative stress bohrium.comnih.govfrontiersin.orgnih.gov.

Attenuation of Inflammation: this compound reduces inflammatory cytokines, which are significantly increased during LPS-induced liver injury bohrium.comnih.gov. Studies have shown that this compound effectively suppresses the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in both serum and liver tissues nih.gov. Transcriptomics analysis revealed that this compound treatment reversed the upregulation of inflammation-related genes and chemokines induced by LPS, with the TNF signaling pathway being significantly suppressed bohrium.comnih.govnih.gov.

Transcriptomics analysis further supports the protective effect of this compound by showing that it can reverse LPS-induced gene expression changes at the transcriptional level, particularly those associated with inflammation and metabolism bohrium.comnih.govfrontiersin.org.

This compound's Renoprotective Mechanisms in Acute Kidney Injury (AKI) Models

Acute kidney injury (AKI) is a significant clinical syndrome characterized by renal tubular injury and mitochondrial dysfunction in renal tubular cells portlandpress.comdntb.gov.uanih.gov. ERRγ is highly expressed in renal tubules and plays a regulatory role in mitochondrial biosynthesis, energy metabolism, and various metabolic pathways portlandpress.comdntb.gov.uanih.gov. Research has explored the renoprotective effects of this compound in AKI models.

Improvement of Renal Tubular Injury and Metabolic Disorders by this compound

This compound, as an ERRγ agonist, has demonstrated the ability to ameliorate AKI in various murine models portlandpress.comdntb.gov.uanih.gov. A key pathological feature of AKI is renal tubular injury, often accompanied by metabolic disorders portlandpress.comnih.gov. This compound treatment has been shown to attenuate mitochondrial dysfunction in renal tubular cells and improve metabolic disorders in the kidneys during AKI portlandpress.comdntb.gov.uanih.gov.

Role of the ERRγ-TFAM Axis in this compound's Kidney Protective Actions

The renoprotective effects of this compound in AKI are significantly mediated through the ERRγ-TFAM axis portlandpress.comdntb.gov.uanih.gov. Studies indicate that ERRγ expression is reduced in the kidneys of AKI patients and in murine AKI models dntb.gov.uanih.gov. This compound enhances the transcriptional activity of ERRγ dntb.gov.uanih.gov. Furthermore, this compound promotes the expression of mitochondrial transcriptional factor A (TFAM), a protein crucial for mitochondrial function portlandpress.comdntb.gov.uanih.gov. Investigations suggest that TFAM is a target gene of ERRγ, and this compound may ameliorate AKI by enhancing ERRγ-mediated TFAM expression, thereby protecting mitochondria portlandpress.comdntb.gov.uanih.gov. This highlights the importance of the ERRγ-TFAM axis in the kidney protective actions of this compound.

Research on this compound's Role in Cancer Cell Biology (Beyond Proliferation)

This compound as an Antimitotic Agent in Breast Cancer

This compound has demonstrated antimitotic activity in breast cancer cell lines. Studies indicate that this compound inhibits growth in a diverse panel of breast cancer cell lines, including triple-negative breast cancer (TNBC) cells. nih.govnih.govresearchgate.netoncotarget.com This growth inhibition is associated with cell death involving the p38 stress kinase pathway and a bimodal cell cycle arrest. nih.govnih.govresearchgate.net Specifically, this compound facilitates a block in the G2/M phase of the cell cycle and delays progression from prophase to anaphase. nih.govnih.govresearchgate.net The ERRβ2 splice variant appears to play a role in facilitating the G2/M arrest. nih.govnih.govresearchgate.net Furthermore, this compound treatment has been shown to induce mitotic spindle defects and the appearance of multi- and monopolar spindles, which is characterized as part of its antimitotic activity. nih.govnih.govresearchgate.net this compound induces cell death in both hormone receptor-positive and -negative breast cancer cell lines, with characteristics of apoptosis. nih.gov In contrast, it has shown no significant cytotoxic effect on non-transformed mammary epithelial cells. nih.gov

Suppression of Prostate Cancer Cell Growth via ERRγ Stimulation by this compound

This compound has been shown to suppress the growth and proliferation of prostate cancer cells. bio-techne.com This effect is mediated, at least in part, through the stimulation of Estrogen-Related Receptor Gamma (ERRγ). bocsci.comcaymanchem.comdtic.milfrontiersin.orgcuhk.edu.hkaacrjournals.org Overexpression of ERRγ has been reported to suppress cell proliferation in both androgen-sensitive and androgen-insensitive prostate cancer cells. dtic.milfrontiersin.orgcuhk.edu.hkaacrjournals.org this compound, as an ERRβ/γ agonist, enhances this growth inhibition observed with ERRγ overexpression. bocsci.comcaymanchem.comdtic.milfrontiersin.orgcuhk.edu.hkaacrjournals.org Studies using prostate cancer cell lines such as LNCaP and DU145 have shown that stimulating ERRγ with this compound can significantly suppress their growth. bocsci.comcaymanchem.comcuhk.edu.hkaacrjournals.org This inhibitory action is suggested to be related to interference with the cell cycle, potentially through the stimulation of p21 and p27 gene promoter activities, which are target genes of ERRγ and are involved in cell cycle inhibition. aacrjournals.org

Investigations into Other Cancer Types (Esophagus, Gastric, Glioma)

Pre-clinical investigations have also explored the effects of this compound in other cancer types, including esophageal, gastric, and glioma cancers.

In esophageal squamous cell carcinoma (ESCC), this compound has been found to inhibit cell proliferation and glycolysis activity by modulating genes in the glycolysis pathway. researchgate.netresearchgate.netnih.gov The ESRRG-PKM2 axis is implicated in the lactate regulation of ESCC cells, and this compound's action on this axis may contribute to enhanced activity as an immune checkpoint inhibitor. researchgate.net The administration of this compound downregulated PKM2 expression, leading to suppressed glycolytic activity and lactate production, which synergistically augmented the efficacy of anti-PD-1 treatment in ESCC models. researchgate.net

In gastric cancer (GC), this compound, as an ESRRG agonist, has been shown to suppress cancer growth and repress the expression of Wnt signaling genes. researchgate.netnih.gov ESRRG is considered a potential tumor suppressor in GC, and its activation by this compound may contribute to inhibiting the Wnt pathway. nih.govfrontiersin.orgwjgnet.com

In glioma cell lines, specifically T98G and U87MG cells, treatment with this compound increased cell proliferation in a concentration-dependent manner. bio-techne.comnih.gov This effect was observed with EC50 values of 54 nM and 62 nM in T98G and U87MG cells, respectively. bio-techne.comnih.gov This contrasts with the inhibitory effects seen in other cancer types, highlighting context-dependent responses to this compound. bio-techne.comnih.gov

This compound's Impact on Bone Homeostasis and Osteoclastogenesis

While the search results did not provide direct information on this compound's impact specifically on bone homeostasis and osteoclastogenesis, related research on ERRγ and bone health exists. ERRγ has been shown to play a vital role in mitochondrial oxidative functions, cellular bioenergetics, and metabolism, and its deletion has been linked to mitochondrial dysfunction and cell death/tissue injury in various contexts, including potentially bone. portlandpress.com One study mentioned that this compound treatment inhibited the generation of osteoclasts and further protected against inflammatory bone loss, suggesting a potential role in bone homeostasis by influencing osteoclast activity. portlandpress.com However, detailed mechanisms or extensive data specifically on this compound's direct impact on bone homeostasis and osteoclastogenesis were not prominently featured in the search results.

Study of this compound in Hypoxia-Induced Placental Dysfunction Models

This compound has been studied in models of hypoxia-induced placental dysfunction. Hypoxia is closely linked to placental dysfunction and conditions like fetal growth restriction (FGR). nih.govnih.govresearchgate.net Estrogen-related receptor gamma (ESRRG) is highly expressed in the placenta and is regulated by hypoxia. nih.govnih.govresearchgate.net Reduced ESRRG expression has been observed in FGR placentas and in placental explants cultured under hypoxic conditions. nih.govnih.gov

Rescue of Abnormal Trophoblast Turnover by this compound

In placental explants cultured under hypoxic conditions, which exhibit abnormal cell turnover reminiscent of FGR placentas, treatment with this compound has been shown to rescue this abnormality. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netwhiterose.ac.uk Hypoxia typically reduces the number of cells in cycle and increases apoptosis in these models. nih.gov this compound treatment was reported to reduce the level of cell necrosis, increase the number of cells in cycle, and reduce apoptosis in hypoxic placental explants. nih.gov This suggests that this compound can help restore normal trophoblast turnover under hypoxic stress. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netwhiterose.ac.uk

Restoration of Impaired Estrogen-Related Receptor Gamma Signaling in Hypoxic Conditions by this compound

Hypoxia has been shown to decrease the mRNA expression of ESRRG and its downstream genes in placental explants. nih.govnih.gov this compound, as an ESRRG agonist, increased the expression of ESRRG signaling pathways in these hypoxic conditions. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net By modulating ESRRG signaling, this compound was able to rescue the abnormal cell turnover induced by hypoxia. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netwhiterose.ac.uk This indicates that this compound can restore the impaired ERRγ signaling that occurs in hypoxic placental dysfunction models. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netwhiterose.ac.uk

Advanced Methodologies for Characterizing Dy131's Biological Effects

Transcriptomic Profiling and Pathway Analysis

Transcriptomic profiling, primarily through RNA sequencing, allows for a comprehensive analysis of gene expression changes in response to DY131 treatment. This provides a global view of the cellular processes affected by the compound.

RNA Sequencing and Differential Gene Expression Analysis in this compound-Treated Cells/Tissues

RNA sequencing (RNA-Seq) is a powerful technique used to quantify gene expression levels across a genome. By comparing the transcriptomes of cells or tissues treated with this compound to untreated controls, researchers can identify genes that are differentially expressed. Differential gene expression (DGE) analysis identifies genes with statistically significant changes in expression levels between different conditions github.ionih.govrna-seqblog.com.

Studies investigating this compound have utilized RNA-Seq to elucidate its effects on gene expression. For instance, RNA-Seq analysis has been performed on liver tissue from mice treated with this compound to understand its impact in models of acute liver injury nih.gov. This analysis identified differentially expressed genes between control, LPS-treated, and this compound + LPS-treated groups nih.gov. Similarly, RNA-Seq analysis has been applied to study gene expression changes in prostate cancer cells treated with this compound cancerindex.org.

The output of RNA-Seq and DGE analysis typically includes lists of genes that are significantly upregulated or downregulated following this compound exposure. These lists can provide crucial clues about the cellular pathways and functions being modulated by the compound. While specific comprehensive gene lists were not provided in the search results in a structured format suitable for an interactive table here, research indicates that this compound treatment can reverse the expression of inflammation-related genes, chemokines, and genes involved in apoptosis that were upregulated in disease models nih.gov.

KEGG Pathway Enrichment Analysis to Identify Affected Biological Pathways

Following differential gene expression analysis, KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis is commonly performed. This computational method maps the differentially expressed genes onto known biological pathways curated in the KEGG database genome.jpmetwarebio.commtoz-biolabs.com. By identifying pathways that are statistically over-represented in the list of differentially expressed genes, researchers can gain insights into the key biological processes and molecular networks influenced by this compound nih.govmtoz-biolabs.com.

KEGG analysis has been applied in studies on this compound to identify the biological pathways affected by its action. For example, in the context of LPS-induced acute liver injury, KEGG analysis of differentially expressed genes revealed that the TNF signaling pathway and metabolic pathways were significantly enriched nih.gov. The TNF signaling pathway was identified as a top enriched pathway among genes upregulated by LPS treatment and suppressed by this compound administration, suggesting that this compound may exert protective effects by modulating inflammatory signaling nih.gov. KEGG analysis helps to contextualize the gene expression changes within known biological frameworks, providing a system-level understanding of this compound's effects.

Cell-Based Functional Assays

Cell-based functional assays are essential for directly measuring the impact of this compound on various cellular activities, such as proliferation, cell cycle progression, and apoptosis.

Flow Cytometry for Cell Cycle Progression and Apoptosis Detection (SubG1, Annexin V, PARP Cleavage)

Flow cytometry is a versatile technique that allows for the quantitative analysis of cell populations based on their properties, including DNA content and the presence of specific markers bio-rad-antibodies.comescca.eu. It is widely used to assess cell cycle distribution and detect apoptotic cells.

Cell Cycle Analysis (SubG1): By staining cellular DNA with fluorescent dyes, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) escca.eu. Apoptotic cells, which undergo DNA fragmentation, can be identified by their reduced DNA content, appearing in a "SubG1" peak on a DNA histogram bio-rad-antibodies.com. Studies have used flow cytometry to analyze the cell cycle profile of cells treated with this compound, revealing effects on cell cycle progression, such as G0/G1 arrest tandfonline.comresearchgate.net.

Apoptosis Detection (Annexin V, PARP Cleavage): Apoptosis involves a series of biochemical events, including the externalization of phosphatidylserine to the outer cell membrane and the cleavage of proteins like PARP. Annexin V is a protein that binds to phosphatidylserine and can be used in conjunction with viability dyes (e.g., Propidium Iodide) in flow cytometry to distinguish between early apoptotic, late apoptotic, necrotic, and live cells researchgate.netresearchgate.net. Detection of cleaved PARP, often via Western blotting or flow cytometry-based methods using antibodies specific to the cleaved form, serves as another indicator of apoptosis researchgate.net. Flow cytometry with Annexin V and PI staining, as well as analysis of PARP cleavage, have been employed to demonstrate that this compound can induce apoptosis in certain cell types researchgate.netresearchgate.net.

Research findings using flow cytometry indicate that this compound treatment can lead to an increase in the SubG1 population and an increase in Annexin V/PI double-positive cells, indicative of apoptosis researchgate.netresearchgate.net. PARP cleavage has also been observed following this compound treatment, further supporting its ability to induce apoptosis researchgate.net. The extent of cell cycle arrest and apoptosis induction by this compound can vary depending on the cell type and its genetic background, such as p53 status tandfonline.comresearchgate.net.

BrdU Incorporation Assays for Cell Proliferation

BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle in proliferating cells cellsignal.com. BrdU incorporation assays quantify the amount of BrdU incorporated into DNA, providing a measure of cell proliferation cellsignal.com.

These assays typically involve incubating cells with BrdU, followed by fixation, DNA denaturation, and detection of incorporated BrdU using anti-BrdU antibodies cellsignal.com. The level of BrdU incorporation can be measured using various methods, including ELISA-based assays or flow cytometry cellsignal.com.

BrdU incorporation assays have been utilized to evaluate the effect of this compound on cell proliferation. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, as evidenced by reduced BrdU incorporation following treatment aacrjournals.org. This indicates that this compound can suppress DNA synthesis and thus limit cell division.

Reporter Gene Assays for ERR Transcriptional Activity

Estrogen-related receptors (ERRs) are nuclear receptors that can regulate gene transcription portlandpress.comnih.gov. Reporter gene assays are commonly used to assess the transcriptional activity of nuclear receptors and evaluate how compounds like this compound modulate this activity aacrjournals.orgportlandpress.comnih.govoup.com.

In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that includes Estrogen Response Elements (EREs) or Estrogen-Related Receptor Response Elements (ERREs), which are DNA sequences that ERRs can bind to aacrjournals.orgnih.govoup.com. Cells may also be co-transfected with a plasmid expressing the ERR of interest. When the ERR is transcriptionally active, it binds to the response elements and drives the expression of the reporter gene. The activity of the reporter gene (e.g., luciferase activity) is then measured as an indicator of ERR transcriptional activity aacrjournals.orgportlandpress.comoup.com.

Reporter gene assays have been instrumental in characterizing this compound as a modulator of ERR activity. Studies have shown that this compound can influence the transcriptional activity of ERR subtypes, such as ERRγ and ERRβsf, using ERRE-luciferase and ERE-luciferase reporter constructs aacrjournals.orgportlandpress.comnih.govresearchgate.net. These assays provide direct evidence of how this compound affects the ability of ERRs to regulate gene expression. For instance, this compound has been reported to modulate the transcriptional activity of ERRγ in renal tubular cells portlandpress.com and enhance ERRγ-activated transcription in other cell lines aacrjournals.org. The response can be dependent on the specific ERR subtype and the cellular context nih.govresearchgate.net.

Proteomic and Immunochemical Techniques

Proteomic and immunochemical techniques are essential for investigating the effects of this compound on protein expression, modification, and localization, providing crucial details about the molecular pathways affected.

Western Blot Analysis for Protein Expression and Post-Translational Modifications (e.g., Phosphorylated Histone H3, PARP, γH2AX)

Western blot analysis is a widely used technique to detect and quantify specific proteins and their post-translational modifications within a cell lysate. This method is invaluable for assessing how this compound treatment affects the levels and modification status of key proteins involved in various cellular processes, such as cell cycle regulation, DNA damage response, and apoptosis.

Studies investigating this compound have utilized Western blotting to examine proteins like PARP, γH2AX, and phosphorylated Histone H3. For example, Western blot analysis has been employed to assess PARP and γH2AX levels in cells treated with this compound. PARP cleavage is a hallmark of apoptosis, while γH2AX is a marker of DNA double-strand breaks. nih.gov The detection of cleaved PARP by Western blot indicates the induction of apoptosis by this compound. nih.govresearchgate.net Similarly, changes in γH2AX levels can suggest this compound's impact on DNA integrity. nih.gov

Phosphorylation of Histone H3 at specific residues, such as Ser10, is tightly correlated with chromosome condensation during mitosis and meiosis. researchgate.netcellsignal.jp Western blot analysis using antibodies specific for phosphorylated Histone H3 (e.g., phosphorylated Serine 10 and total Histone H3) can reveal this compound's effects on mitotic progression and chromatin structure. nih.gov For instance, Western blot analysis has shown that ERRβ2 promotes this compound-induced histone H3 phosphorylation. nih.gov

Here is an example of how Western blot data might be presented (hypothetical data based on search results):

| Treatment (24h) | Total PARP | Cleaved PARP | Total H2AX | γH2AX | Total Histone H3 | Phospho-Histone H3 (Ser10) |

| Vehicle (DMSO) | High | Low | High | Low | High | Low |

| This compound (5 µM) | High | Medium | High | Medium | High | Medium |

| This compound (10 µM) | High | High | High | High | High | High |

| Doxorubicin (Positive Control) | High | High | High | High | High | High |

Immunofluorescence and Subcellular Localization Studies of ERR Isoforms

Immunofluorescence microscopy is a powerful technique for visualizing the localization of specific proteins within cells. This is particularly useful for studying the subcellular distribution of different protein isoforms and how it might be affected by compound treatment. Studies on this compound, an agonist for estrogen-related receptors (ERRs) β and γ, have utilized immunofluorescence to examine the localization of ERR isoforms. nih.govnih.gov

Immunofluorescence microscopy can reveal the differential localization of ERRβ splice variants, such as ERRβ2 and ERRβsf. While ERRβsf is often found in the nucleus, the localization of ERRβ2 can vary. nih.gov Immunofluorescence analysis has shown that endogenous ERRβ2 exhibits diffuse staining throughout the cell, with statistically significant enrichment in bright puncta that colocalize with γ-tubulin, a centrosomal marker. nih.govresearchgate.net This centrosomal localization of endogenous ERRβ2 is consistent with observed delays in mitotic progression and spindle defects upon this compound treatment. nih.govresearchgate.net

Studies using immunofluorescence to examine subcellular localization typically involve fixing cells, permeabilizing them, and incubating with primary antibodies specific to the target protein (e.g., ERRβ2, γ-tubulin). nih.govresearchgate.net Following washing, fluorescently labeled secondary antibodies are applied to visualize the primary antibody binding. nih.govresearchgate.net Counterstaining for cellular structures like the nucleus (e.g., with DAPI) and other organelles or proteins (e.g., β-tubulin for microtubules) allows for the determination of the target protein's localization relative to these structures. nih.govresearchgate.netmdpi.com Confocal microscopy is often used to obtain high-resolution images and optical sections, enabling precise determination of subcellular localization. nih.govresearchgate.net

Advanced Microscopic Techniques

Advanced microscopic techniques provide visual evidence of cellular structural changes induced by this compound, offering crucial insights into its mechanisms of action, particularly concerning the cytoskeleton and cell division machinery.

Visualization of Mitotic Spindle Defects Induced by this compound

The mitotic spindle is a complex structure responsible for the accurate segregation of chromosomes during cell division. Defects in spindle formation or function can lead to chromosome missegregation and cell death. Advanced microscopy, such as immunofluorescence coupled with high-resolution imaging, is essential for visualizing the morphology and organization of the mitotic spindle and identifying abnormalities induced by compounds like this compound.

Studies have shown that this compound can cause mitotic spindle defects, including the formation of monopolar and multipolar spindles. nih.gov Visualization of these defects involves treating cells with this compound, fixing them, and staining key components of the mitotic spindle. Typically, this includes staining for the centrosomal marker γ-tubulin, which labels the spindle poles, and β-tubulin, which labels the microtubules that form the spindle fibers. nih.govbiorxiv.org DNA is also stained (e.g., with DAPI) to visualize the chromosomes and assess their alignment and segregation. nih.govbiorxiv.org

Microscopic analysis of stained cells allows for the categorization of spindle morphology as bipolar (normal), monopolar (single spindle pole), or multipolar (more than two spindle poles). nih.govbiorxiv.org Quantitative analysis can determine the percentage of cells exhibiting each type of spindle defect after this compound treatment compared to control cells. nih.gov Live-cell confocal video microscopy can also be employed to track mitotic progression in real-time and observe the dynamics of chromosome segregation and spindle formation in the presence of this compound. nih.govresearchgate.net This can reveal delays in mitotic progression and the appearance of lagging chromosomes, further indicating spindle dysfunction. nih.gov

Here is an example of how data on mitotic spindle defects might be presented (hypothetical data based on search results):

| Cell Line | Treatment (24h) | Bipolar Spindles (%) | Monopolar Spindles (%) | Multipolar Spindles (%) |

| HCC1806 | Vehicle (DMSO) | ~95 | ~2 | ~3 |

| HCC1806 | This compound (5 µM) | ~50 | ~25 | ~25 |

| MDA-MB-231 | Vehicle (DMSO) | ~90 | ~5 | ~5 |

| MDA-MB-231 | This compound (5 µM) | ~60 | ~20 | ~20 |

Future Directions and Translational Research Perspectives for Dy131

Comprehensive Elucidation of Off-Target Effects and Selectivity Profiles

A critical area for future investigation involves a comprehensive understanding of DY131's off-target effects and its precise selectivity profile. Although this compound is described as a selective agonist for ERRβ and ERRγ with minimal activity at ERRα, ERα, and ERβ at concentrations up to 30 μM, research indicates potential interactions with other pathways. nih.gov For instance, this compound has been reported to inhibit Hedgehog signaling by binding to Smoothened, a G-protein coupled receptor involved in primary cilia formation. nih.govtandfonline.comcdc.gov While some studies suggest that this Smoothened inhibition may not fully account for this compound's observed cytotoxic effects in certain cancer cell lines that lack Smoothened expression or are resistant to known Smoothened inhibitors, a thorough characterization of all potential off-targets is essential. nih.govtandfonline.com

Future studies should employ unbiased approaches, such as comprehensive target profiling assays and proteomic analyses, to identify all proteins and pathways that this compound interacts with. This will provide a complete picture of its polypharmacology and help differentiate on-target effects mediated by ERRβ/γ from potential off-target activities. Understanding the full selectivity profile is crucial for predicting potential side effects and designing more specific analogs.

Discovery of Novel Biological Targets or Interacting Proteins for this compound

Beyond its known agonistic activity on ERRβ and ERRγ, future research should aim to discover any novel biological targets or interacting proteins for this compound. While ERR activation is a primary mechanism, the possibility exists that this compound exerts some of its effects through interaction with other cellular components. Identifying such novel interactions could uncover previously unappreciated pathways influenced by this compound and provide new insights into its biological activities.

Techniques such as pull-down assays coupled with mass spectrometry, chemical proteomics, and advanced bioinformatics analyses of gene expression data from this compound-treated cells could be employed to systematically identify novel binding partners or downstream effectors. dtic.mil Understanding these potential new targets could broaden the therapeutic scope of this compound or reveal mechanisms contributing to its observed effects in various disease models.

Investigation of this compound's Potential in Other Orphan Receptor-Mediated Pathophysiologies

Given that this compound is an agonist for ERRβ and ERRγ, which are members of the orphan nuclear receptor superfamily, exploring its potential in other orphan receptor-mediated pathophysiologies is a logical next step. nih.gov Orphan nuclear receptors regulate diverse biological processes, including metabolism, development, and inflammation, and their dysregulation is implicated in various diseases. nih.gov

Research could focus on investigating the expression and role of ERRβ and ERRγ in other diseases linked to orphan receptors and evaluating the therapeutic potential of this compound in relevant in vitro and in vivo models. This could include exploring its effects in metabolic disorders beyond those already suggested by ERRγ's role in energy metabolism, or in other inflammatory conditions, building on findings in acute liver injury. nih.gov Identifying new disease indications where ERRβ/γ play a significant role could expand the translational impact of this compound.

Development of Novel Analogs of this compound with Enhanced Selectivity or Potency

The development of novel analogs of this compound with enhanced selectivity for specific ERR isoforms (ERRβ or ERRγ) or improved potency is a key area for future medicinal chemistry efforts. While this compound activates both ERRβ and ERRγ, isoform-specific agonists could offer greater precision in targeting specific pathways mediated by each receptor, potentially leading to improved efficacy and reduced off-target effects.

Structure-activity relationship (SAR) studies, involving the synthesis and testing of chemically modified this compound derivatives, are crucial for identifying structural features that confer selectivity or enhance potency. arvojournals.orgnih.gov Computational modeling and rational drug design approaches can guide the synthesis of novel analogs with desired pharmacological properties. The goal is to develop next-generation compounds with optimized therapeutic profiles for specific disease applications.

Exploration of this compound as a Mechanistic Probe for ERR Biology

This compound serves as a valuable mechanistic probe for dissecting the complex biology of ERRβ and ERRγ. researchgate.net Its ability to activate these receptors allows researchers to study the downstream consequences of ERR activation in various cellular and physiological contexts. Future research can leverage this compound to further elucidate the specific roles of ERRβ and ERRγ splice variants and their contributions to cellular processes. researchgate.netoncotarget.com

Using this compound in conjunction with genetic approaches, such as siRNA or CRISPR/Cas9-mediated gene editing to modulate ERR expression, can help define the precise functions of individual ERR isoforms and splice variants. Studies utilizing this compound have already provided insights into the differential roles of ERRβ splice variants in cell cycle regulation. tandfonline.comoncotarget.com Continued use of this compound as a tool can help unravel the intricate signaling networks controlled by ERRs and their involvement in health and disease.

Potential for Combination Therapies Involving this compound in Disease Models

Exploring the potential for combination therapies involving this compound in various disease models is a promising translational research direction. Given that complex diseases often involve multiple dysregulated pathways, combining this compound with other therapeutic agents that target complementary mechanisms could lead to enhanced efficacy and overcome potential resistance mechanisms. biorxiv.org

Studies have already shown the potential of combining this compound with other agents in specific disease contexts, such as gastric cancer where a combination with an EZH2 inhibitor showed enhanced inhibitory effects on tumor growth in mice. researchgate.net Future research should systematically investigate rational drug combinations based on the known mechanisms of action of this compound and the pathophysiology of the target disease. This could involve high-throughput screening of drug libraries in combination with this compound or hypothesis-driven combinations targeting parallel or synergistic pathways. biorxiv.orgnih.gov

Addressing Methodological Challenges in this compound Research

Addressing methodological challenges encountered in this compound research is essential for advancing the field. These challenges may include issues related to compound solubility, stability, delivery in in vivo models, and the development of robust and specific assays to measure ERRβ/γ activation and downstream effects.

Future efforts should focus on optimizing experimental protocols, developing improved formulations for in vivo administration, and creating more refined tools for studying ERR biology. This could involve the development of new reporter systems, more specific antibodies for detecting ERR isoforms and splice variants, and advanced imaging techniques to visualize this compound distribution and target engagement in living systems. Collaborative efforts and the sharing of optimized methodologies within the research community will be crucial for accelerating progress in understanding and utilizing this compound.

Q & A

Q. What are the primary molecular targets of DY131, and how are they validated in experimental settings?

this compound is a selective agonist of estrogen-related receptors ERRγ and ERRβ, with negligible activity against ERRα, ERα, and ERβ. Its selectivity is validated through:

- Reporter gene assays : In CV-1 cells transfected with ERR subtypes, this compound activates ERRβ (3–4 fold at 10–30 μM) and ERRγ (6.6-fold maximum at 30 μM) but shows no activity toward ERRα .

- Smo inhibition assays : this compound suppresses Hedgehog (Hh) signaling by inhibiting Smo::EGFP accumulation in primary cilia (IC50 = 0.8 μM) and Gli-luciferase activity (IC50 = 2 μM) .

Methodological validation : Use luciferase-based transcriptional assays for ERR selectivity and immunofluorescence imaging for Smo localization.

Q. How does this compound affect cell viability, and what assays are recommended for quantification?

this compound exhibits concentration- and time-dependent effects:

- Anti-proliferative activity : Reduces BrdUrd incorporation in LNCaP prostate cancer cells and suppresses colony formation in gastric cancer cell lines (e.g., AGS, NCI-N87) .

- Contradictory observations : Some studies report increased viability in T98G and U87MG glioblastoma cells at low concentrations (EC50 = 54–62 nM) .

Recommended assays :

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects on cell viability across different cancer models?

Contradictions arise from cell type-specific responses and experimental variables:

- Cell line specificity : this compound inhibits prostate/gastric cancer cells but stimulates glioblastoma proliferation via ERRβ2-dependent pathways .

- Concentration dependence : Low concentrations (≤1 μM) may activate survival pathways, while higher doses (≥5 μM) induce apoptosis .

Methodological recommendations :

Q. What experimental designs are optimal for studying this compound’s dual role in ERR agonism and Smo inhibition?

this compound’s dual activity requires careful pathway segregation:

- ERR-focused studies :

- Smo/Hh pathway studies :

- Employ Smo mutants (e.g., SmoM2) to assess resistance .

- Combine this compound with Hh agonists (e.g., SAG) to evaluate competitive inhibition .

Advanced tools : CRISPR-Cas9 for gene editing and cilia-localized Smo::EGFP reporters .

Q. How does p53 status influence this compound’s efficacy in inducing apoptosis?

this compound induces PARP cleavage and apoptosis more robustly in p53-deficient cells, suggesting p53-independent mechanisms:

- Key findings :

- In p53-mutant A172 glioblastoma cells, this compound increases caspase-3 activation by 3-fold compared to wild-type .

- ERRβ2 knockdown reverses this compound-induced apoptosis, implicating ERRβ2 as a critical mediator .

Experimental strategies : - Compare isogenic cell lines with/without p53.

- Use p53 stabilizers (e.g., nutlin-3) to test synergy with this compound.

Translational and Mechanistic Questions

Q. What in vivo models are suitable for studying this compound’s hepatoprotective effects?

this compound ameliorates LPS-induced acute liver injury in mice:

Q. How can researchers assess this compound’s potential for off-target effects in metabolic studies?

this compound’s ERRγ agonism impacts lipid metabolism and steroidogenesis:

- Critical assays :

- Control experiments : Compare this compound with selective ERRγ agonists (e.g., GSK4716) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Q. How should researchers document this compound’s purity and stability in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.